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Compound of Interest

Compound Name: 2,5-Dimethyloxazole

CAS No.: 23012-11-5

Cat. No.: B1606727

Get Quote

Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a volatile heterocyclic compound characterized by

a nutty, roasted, and metallic aroma profile. While structurally simple, its presence in nature is a

specific indicator of either high-temperature thermal processing (Maillard reaction) or specific

microbial metabolic pathways (yeast fermentation).

For drug development and flavor scientists, this compound serves two critical roles:

Maillard Biomarker: It acts as a stable marker for the "Strecker degradation" phase of the

Maillard reaction in food matrices like coffee and meat.

Metabolic Byproduct: Its presence in fermentation broths (Saccharomyces cerevisiae)

indicates specific amino acid catabolism, relevant for optimizing biosynthetic pathways in

metabolic engineering.

Chemical Profile & Organoleptic Properties[1][2][3]
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Property Specification

IUPAC Name 2,5-Dimethyl-1,3-oxazole

Molecular Formula C₅H₇NO

Molecular Weight 97.12 g/mol

Odor Threshold ~10 ng/L (ppt) in water

Aroma Descriptors Green, nutty, roasted, metallic, vegetable-like

LogP ~0.8 (Lipophilic, high affinity for fat matrices)

Boiling Point 117–118 °C

Natural Occurrence & Sources
Thermogenic Sources (Food Matrices)
The primary source of 2,5-dimethyloxazole in the human diet is thermal processing. It is not

typically present in raw plant tissue but is generated de novo during roasting or frying.

Roasted Coffee (Coffea arabica, Coffea canephora):

Found in the volatile fraction of roasted beans.

Concentration: Trace levels (< 0.01% of total volatiles), yet highly impactful due to a low

odor threshold.

Differentiation: Higher abundance in Dark Roast profiles due to extended Strecker

degradation.

Cocoa & Chocolate:

Formed during the roasting of fermented cocoa beans. Contributes to the "earthy" and

"nutty" base notes.

Fried Meats & Potatoes:
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Detected in the headspace of fried chicken and french fries. The high lipid content of these

matrices traps the lipophilic oxazole, releasing it upon mastication.

Biogenic Sources (Microbial)
Yeast (Saccharomyces cerevisiae):

Identified as a secondary metabolite in fermentation broths.

Context: Unlike the thermal pathway, this production occurs at physiological temperatures

(30°C), suggesting an enzymatic route linked to amino acid catabolism (Ehrlich pathway).

Mechanisms of Formation[1][4][5][6][7][8][9]
Understanding the genesis of 2,5-dimethyloxazole allows researchers to modulate its

concentration in product formulations.

The Maillard Pathway (Thermogenic)
The dominant pathway involves the interaction of Threonine (amino acid) and reducing sugars

(Glucose/Fructose).

Strecker Degradation: Threonine is oxidatively deaminated to form 2-amino-3-ketobutyrate.

Decarboxylation: This unstable intermediate decarboxylates to form Aminoacetone.

Condensation & Cyclization: Aminoacetone reacts with a 2-carbon fragment (e.g.,

acetaldehyde from sugar fragmentation) or undergoes self-condensation and subsequent

oxidation to close the oxazole ring.

Visualization of Formation Pathway
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Reaction Conditions
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Figure 1: Thermogenic formation pathway of 2,5-dimethyloxazole via Threonine degradation

and Maillard condensation.

Analytical Methodologies
Due to its high volatility and low concentration, Headspace Solid-Phase Microextraction (HS-

SPME) coupled with GC-MS is the industry standard for detection.

Sample Preparation Protocol (HS-SPME)
This protocol is self-validating through the use of an internal standard.

Matrix Preparation:

Weigh 2.0 g of sample (e.g., ground coffee) into a 20 mL headspace vial.

Add 5 mL saturated NaCl solution (to salt-out volatiles).

Internal Standard: Spike with 5 µL of 2-methyl-3-heptanone (10 ppm in methanol). This

ketone elutes in a similar region but does not co-elute with the oxazole.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1606727/docs?utm_src=pdf-body-img#technical-guide-natural-occurrence-and-sources-of-2-5-dimethyloxazole
https://www.benchchem.com/product/b1606727/docs?utm_src=pdf-body#technical-guide-natural-occurrence-and-sources-of-2-5-dimethyloxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation:

Equilibrate at 60°C for 15 minutes with agitation (500 rpm).

Extraction:

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen

layer is critical for trapping small molecules like 2,5-dimethyloxazole.

Expose fiber to headspace for 30 minutes at 60°C.

GC-MS Instrumentation Parameters
Parameter Setting Rationale

Column
DB-WAX or SolGel-Wax (30m

x 0.25mm x 0.25µm)

Polar phase required to

separate heterocyclic nitrogen

compounds from lipid

hydrocarbons.

Carrier Gas
Helium @ 1.0 mL/min

(Constant Flow)

Standard carrier for MS

stability.

Injector Splitless mode, 250°C
Maximizes sensitivity for trace

analytes.

Oven Program
40°C (3 min) → 5°C/min →

240°C (5 min)

Slow ramp ensures separation

of 2,5-dimethyloxazole from

co-eluting pyrazines.

MS Mode SIM (Selected Ion Monitoring) Essential for quantification.

Target Ions
m/z 97 (Molecular Ion), m/z 55,

m/z 42

m/z 97 is the base peak and

parent ion; use m/z 42 for

confirmation.

Analytical Workflow Visualization[2]
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Figure 2: Optimized analytical workflow for trace quantification of 2,5-dimethyloxazole.

Quantitative Abundance Profile
The following table summarizes the typical abundance of 2,5-dimethyloxazole in key sources.

Note that "Trace" often implies concentrations < 50 ppb, yet the compound remains sensory-

active.
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Source Matrix State
Estimated
Concentration

Detection
Frequency

Arabica Coffee Roasted (Medium) 10 - 150 ppb High

Robusta Coffee Roasted (Dark) 50 - 300 ppb High

Fried Chicken Skin/Breading < 20 ppb Moderate

French Fries Deep Fried < 10 ppb Low

Potable Water Contaminated > 10 ng/L (ppt) Rare (Odor Event)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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